![molecular formula C16H16ClN5O3S B078658 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride CAS No. 14970-38-8](/img/structure/B78658.png)
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride, also known as MTT, is a chemical compound commonly used in scientific research. It is a yellowish powder that is soluble in water and organic solvents. MTT is widely used in cell viability assays to determine the number of viable cells in a given sample.
Mecanismo De Acción
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is reduced to formazan by mitochondrial dehydrogenases in viable cells. The reduction reaction is dependent on the presence of NAD(P)H and succinate dehydrogenase. The formazan product is insoluble in water and organic solvents, and it accumulates in the mitochondria of viable cells.
Efectos Bioquímicos Y Fisiológicos
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is not known to have any significant biochemical or physiological effects on cells. It is simply used as a tool to determine the number of viable cells in a given sample.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride has several advantages as a cell viability assay. It is simple to use, inexpensive, and provides a rapid and accurate measurement of cell viability. However, there are also some limitations to using 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride. It is not suitable for use with all cell types, and it can be affected by various factors such as pH, temperature, and the presence of certain compounds.
Direcciones Futuras
There are several future directions for the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in scientific research. One area of interest is the development of new 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride derivatives that can be used for more specific applications. Another area of interest is the development of new assays that can be used in combination with 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to provide more comprehensive information about cell viability. Additionally, there is ongoing research into the use of 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride in the development of new cancer therapies and the study of mitochondrial function in disease states.
Métodos De Síntesis
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is synthesized by the reaction of 3-methylbenzothiazolium iodide with 3-methyl-3-(4-nitrophenyl)triazen-1-amine in the presence of sodium methoxide. The resulting product is then treated with methanol and hydrochloric acid to yield 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride as a yellowish powder.
Aplicaciones Científicas De Investigación
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride is widely used in scientific research as a cell viability assay. It is used to determine the number of viable cells in a given sample. This is done by adding 6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride to the sample, which is then converted into a purple formazan product by mitochondrial dehydrogenases in viable cells. The intensity of the purple color is proportional to the number of viable cells in the sample.
Propiedades
Número CAS |
14970-38-8 |
|---|---|
Nombre del producto |
6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride |
Fórmula molecular |
C16H16ClN5O3S |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
N-[(E)-(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]-N-methyl-4-nitroaniline;chloride |
InChI |
InChI=1S/C16H16N5O3S.ClH/c1-19-14-9-8-13(24-3)10-15(14)25-16(19)17-18-20(2)11-4-6-12(7-5-11)21(22)23;/h4-10H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ULJTXYUETZXPSS-UHFFFAOYSA-M |
SMILES isomérico |
C[N+]1=C(SC2=C1C=CC(=C2)OC)/N=N/N(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
SMILES canónico |
C[N+]1=C(SC2=C1C=CC(=C2)OC)N=NN(C)C3=CC=C(C=C3)[N+](=O)[O-].[Cl-] |
Otros números CAS |
89923-56-8 14970-38-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



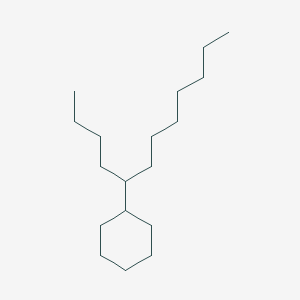
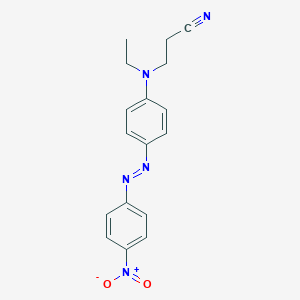
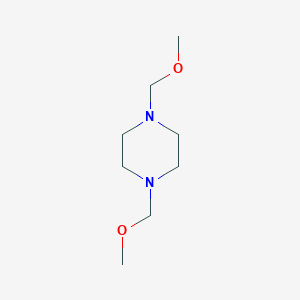
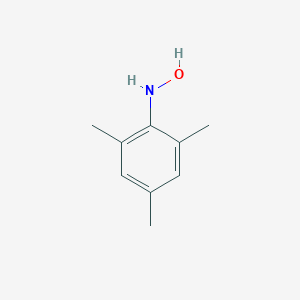
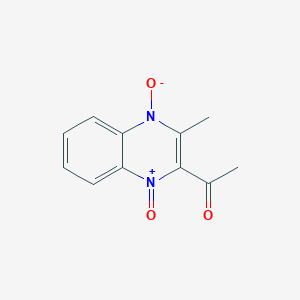
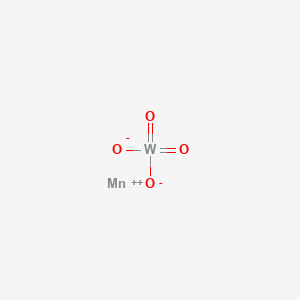
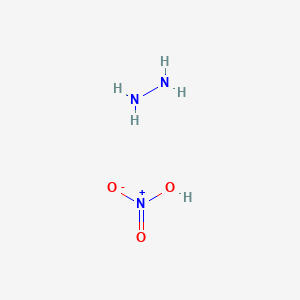
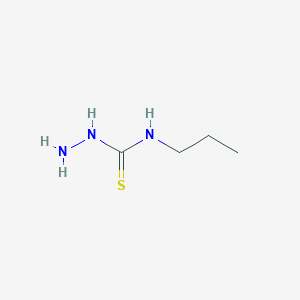
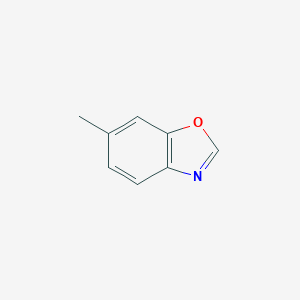
![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
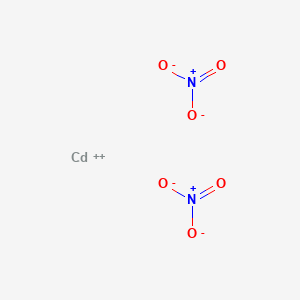

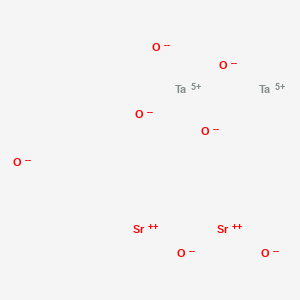
![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)